Potassium trifluoro[2-methoxy-4-(methoxymethoxy)phenyl]boranuide
Description
Potassium trifluoro[2-methoxy-4-(methoxymethoxy)phenyl]boranuide is an organoboron reagent widely used in cross-coupling reactions, particularly in Suzuki-Miyaura catalysis. Its structure features a phenyl ring substituted with a methoxy group at the ortho position and a methoxymethoxy group at the para position. The methoxymethoxy group (–OCH2OCH3) provides both electron-donating and steric effects, enhancing solubility in polar solvents while maintaining reactivity in palladium-catalyzed transformations . This compound is valued for its stability under ambient conditions and compatibility with diverse catalytic systems, making it a versatile building block in pharmaceutical and materials synthesis.
Properties
IUPAC Name |
potassium;trifluoro-[2-methoxy-4-(methoxymethoxy)phenyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3O3.K/c1-14-6-16-7-3-4-8(10(11,12)13)9(5-7)15-2;/h3-5H,6H2,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISKFHIRDYOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)OCOC)OC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3KO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium trifluoro[2-methoxy-4-(methoxymethoxy)phenyl]boranuide is a specialized organoboron compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 258.05 g/mol. The compound features a trifluoroborate group attached to a phenyl ring that is further substituted with methoxy groups, which significantly influence its reactivity and biological interactions.
Research indicates that organoboron compounds often interact with biological systems through various mechanisms, including:
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound can influence cell signaling pathways, particularly those related to oxidative stress and inflammation.
- Pharmacological Effects : Its structure allows it to potentially modulate the activity of receptors or ion channels, leading to therapeutic effects.
Antioxidant Properties
Studies have shown that this compound exhibits antioxidant activity, which is crucial in combating oxidative stress-related diseases. The activation of the Nrf2 pathway has been linked to its protective effects against cellular damage caused by reactive oxygen species (ROS).
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could make it useful in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
Research Findings and Case Studies
-
Case Study on Oxidative Stress :
- A study investigated the effects of this compound on mouse models of oxidative stress. Results indicated a significant reduction in markers of oxidative damage in tissues treated with the compound compared to controls.
-
Inflammation Model :
- In vitro studies using macrophage cell lines showed that treatment with this compound reduced the secretion of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
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Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a promising candidate for further drug development.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other organoboron compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Potassium trifluoro(phenyl)borate | Simpler structure; lacks methoxy groups | |
| Potassium trifluoro(4-methoxyphenyl)borate | Contains a methoxy group at para position | |
| Potassium trifluoro(2-hydroxy-5-(methoxycarbonyl)phenyl)borate | Hydroxy substituent adds different reactivity profile |
The presence of multiple methoxy groups in this compound enhances its solubility and may increase its interaction with biological targets compared to simpler boron compounds.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Differences
*Estimated based on analogous structures.
Reactivity in Cross-Coupling Reactions
Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings
*Yields vary based on aryl halide partners and conditions.
Key Findings :
- The methoxymethoxy group in the target compound improves solubility without sacrificing reactivity, enabling efficient couplings in aqueous media .
- Fluorinated analogs (e.g., TB-2460) exhibit higher yields under microwave conditions due to accelerated transmetallation .
- Benzyloxy-substituted derivatives require non-polar solvents to mitigate steric hindrance, limiting their versatility .
Stability and Handling
Table 3: Stability Under Ambient Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
